molecular formula C9H15N3O6 B1665678 Alahopcin CAS No. 82576-50-9

Alahopcin

Cat. No.: B1665678
CAS No.: 82576-50-9
M. Wt: 261.23 g/mol
InChI Key: NTBVVEFUJUCXPF-FYCPLRARSA-N
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Description

Historical Context of Nourseimycin Discovery and Initial Characterization

Nourseimycin was first described in the scientific literature as a new antimetabolite of L-proline, isolated from the fermentation broth of Streptomyces noursei. oup.com Initial studies characterized it as a dipeptide with the molecular formula C9H15N3O6·2H2O. oup.com A key finding from this early work was that the antimicrobial activity of Nourseimycin in minimal medium was effectively weakened by the addition of L-proline, establishing its role as a proline antagonist. oup.com

Further research led to the isolation of an identical compound, named Alahopcin (B1254205), from Streptomyces albulus subsp. ochragerus. nih.gov This parallel discovery was significant, and the name this compound is often used interchangeably with Nourseimycin in scientific literature. The work on this compound provided a more definitive chemical structure for the compound, identifying it as (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid. capes.gov.br It was also determined that in an aqueous solution, Nourseimycin exists as two cyclic hemiacetal tautomers due to an intramolecular ring closure. capes.gov.br

Initial biological characterization revealed that Nourseimycin exhibits a broad antibacterial spectrum. nih.gov Notably, it demonstrated a synergistic effect when combined with certain other antibiotics against some antibiotic-resistant strains of Staphylococcus aureus. nih.gov

Significance of Nourseimycin in Natural Product Research

The significance of Nourseimycin in natural product research stems from its identity as a dipeptide antimetabolite. Antimetabolites are compounds that are structurally similar to essential metabolites and can interfere with metabolic pathways. Nourseimycin's specific antagonism of L-proline, an essential amino acid for protein synthesis and structure, marks it as a molecule of interest for understanding and potentially disrupting bacterial growth.

The discovery of Nourseimycin and other peptide antimetabolites has contributed to the broader understanding of how bacteria can be targeted. These molecules serve as chemical probes to study amino acid transport and utilization in bacteria. The fact that its activity is reversed by specific amino acids provides a clear mechanism of action, which is a desirable trait in antibiotic research.

Furthermore, the structural elucidation of Nourseimycin, revealing a dipeptide containing a novel, weakly acidic amino acid, expanded the known chemical diversity of natural products. capes.gov.br The presence of a formyl group and a hydroxy-aminocarbonyl group are notable features of its unique structure.

Contemporary Academic Research Trajectories for Nourseimycin

Contemporary academic research specifically focused on Nourseimycin (this compound) appears to be limited. The primary body of research on this compound dates back to the 1970s and 1980s, following its initial discovery and characterization. A search of recent scientific literature does not reveal a significant number of modern studies dedicated to Nourseimycin.

This decline in recent research could be attributed to several factors. The focus of antibiotic discovery has shifted towards new targets and strategies to combat the rise of multi-drug resistant bacteria. While Nourseimycin showed promise, other classes of antibiotics may have been prioritized for further development due to factors such as potency, spectrum of activity, or ease of synthesis.

However, the foundational knowledge gained from Nourseimycin research remains relevant. The biosynthetic pathways of such unique dipeptides and the mechanisms of proline antagonism continue to be areas of interest in microbiology and biochemistry. While direct research on Nourseimycin may be sparse, the principles it helped to uncover continue to inform the broader search for novel antimicrobial agents.

Detailed Research Findings

The initial research on Nourseimycin and its alias, this compound, provided key data on its chemical and biological properties.

Compound Name Alias Producing Organism(s) Molecular Formula Chemical Structure Key Biological Activity
NourseimycinThis compoundStreptomyces noursei, Streptomyces albulus subsp. ochragerusC9H15N3O6(2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acidAntagonist of L-proline, broad-spectrum antibacterial

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82576-50-9

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

[(2S)-2-amino-2-(1,5-dihydroxy-2-oxopyrrolidin-3-yl)acetyl] (2S)-2-aminopropanoate

InChI

InChI=1S/C9H15N3O6/c1-3(10)8(15)18-9(16)6(11)4-2-5(13)12(17)7(4)14/h3-6,13,17H,2,10-11H2,1H3/t3-,4?,5?,6-/m0/s1

InChI Key

NTBVVEFUJUCXPF-FYCPLRARSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(=O)[C@H](C1CC(N(C1=O)O)O)N)N

Canonical SMILES

CC(C(=O)OC(=O)C(C1CC(N(C1=O)O)O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-((alanyl)amino)-4-formyl-3-(hydroxyaminocarbonyl)butyric acid
alahopcin
nourseimycin

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Nourseimycin

Advanced Spectroscopic Methodologies for Nourseimycin Structure Determination

The process of determining the chemical structure of a novel compound like Nourseimycin is known as structure elucidation. taylorandfrancis.com This process relies on a combination of advanced analytical techniques, primarily spectroscopic methods, to piece together the molecular puzzle from various pieces of data. nih.govmdpi.com For Nourseimycin, the definitive structure was established as (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid. nih.gov This was achieved through the application of several key spectroscopic methodologies. dcu.ie

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. wikipedia.orglibretexts.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). ru.nljackwestin.com For Nourseimycin, 1D and 2D NMR experiments would have been essential. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) help establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, building a map of the carbon-hydrogen framework. nd.edu The nuclear Overhauser effect (NOE), also measured via NMR, provides information about the proximity of nuclei in space, which is crucial for determining the molecule's three-dimensional structure and conformation. wikipedia.orgrsc.org

Mass spectrometry (MS) is another indispensable tool in structure elucidation. novalix.com It provides the precise molecular weight of the compound, allowing for the determination of its elemental formula. nih.gov Fragmentation patterns observed in the mass spectrum give clues about the different structural components of the molecule, which can be pieced together to confirm the proposed structure. dcu.ie Techniques like high-resolution mass spectrometry (HRMS) are particularly powerful for confirming the elemental composition with high accuracy. mdpi.com

The table below summarizes the key spectroscopic techniques and the information they provide in the context of Nourseimycin's structure elucidation.

Spectroscopic TechniqueInformation ObtainedRelevance to Nourseimycin
¹H NMR Provides information on the chemical environment and number of different types of protons.Identifies the various proton signals, including those of the L-alanyl residue and the unique amino acid core. wikipedia.org
¹³C NMR Determines the number and type of carbon atoms (e.g., C=O, CH, CH₂, CH₃).Confirms the carbon skeleton, including the carbonyls, formyl group, and other carbons in the structure. nih.gov
2D NMR (e.g., COSY, HSQC) Establishes connectivity between atoms (H-H and C-H bonds).Maps the bonding network, confirming the dipeptide linkage and the structure of the novel amino acid component. nd.edu
Mass Spectrometry (MS) Measures the mass-to-charge ratio to determine molecular weight and formula.Confirms the molecular formula of Nourseimycin and provides fragmentation data to support the structural assignment. novalix.comnih.gov
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H).Detects key functional groups like the formyl, amide, and hydroxylamine (B1172632) moieties. dcu.ie

Investigation of Nourseimycin Isomers and Tautomeric Equilibrium in Solution

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.orglibretexts.org This phenomenon, known as tautomerism, is a crucial aspect of Nourseimycin's chemistry. In aqueous solution, Nourseimycin does not exist as a single, static structure. Instead, it is in a dynamic equilibrium involving two cyclic hemiacetal tautomers. nih.gov

This equilibrium arises from an intramolecular reaction between the formyl group (-CHO) and the hydroxyamino group (-NH-OH) within the molecule. nih.gov The oxygen of the hydroxylamine can attack the electrophilic carbon of the formyl group, leading to the formation of a five-membered ring. Depending on the stereochemistry of this ring closure, two different diastereomeric cyclic hemiacetals can be formed. This type of tautomerism is a specific form of ring-chain tautomerism.

The constituent amino acid of Nourseimycin, (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid, also exhibits this same tautomeric behavior, existing as two cyclic hemiacetal forms in solution. nih.gov The relative proportions of these tautomers at equilibrium can be influenced by factors such as pH, temperature, and solvent. nih.gov

The different forms of Nourseimycin present in solution are described below.

FormDescriptionKey Structural Feature
Open-Chain Form The linear structure of Nourseimycin.Contains a free formyl group (-CHO) and a hydroxyamino group (-NH-OH). nih.gov
Cyclic Tautomer 1 A cyclic hemiacetal formed by intramolecular ring closure.A five-membered ring formed between the formyl and hydroxyamino groups. nih.gov
Cyclic Tautomer 2 A diastereomeric cyclic hemiacetal.A second possible stereochemical arrangement of the five-membered ring. nih.gov

Computational Modeling of Nourseimycin Conformational Dynamics

While spectroscopic methods provide a snapshot of molecular structure and equilibrium, computational modeling offers a powerful way to explore the dynamic nature of molecules like Nourseimycin. nih.govnd.edu Through computational chemistry, researchers can build theoretical models to predict and understand the behavior of molecules at an atomic level. simonsfoundation.org These methods are particularly useful for studying conformational analysis, which is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org

For Nourseimycin, computational modeling could be employed to investigate the conformational dynamics of both the open-chain form and the two cyclic tautomers. Using methods like Density Functional Theory (DFT), it would be possible to calculate the potential energy surface of the molecule. nih.gov This would reveal the most stable conformations (lowest energy states) and the energy barriers for rotation around single bonds. Such analysis can help explain the molecule's preferred shape in solution. lumenlearning.com

Furthermore, computational models can be used to study the tautomeric equilibrium itself. By calculating the relative energies of the open-chain form and the two cyclic tautomers, scientists can predict their equilibrium populations. nih.gov These theoretical predictions can then be compared with experimental data from NMR spectroscopy to validate and refine the computational model. This synergistic approach, combining experimental and computational data, provides a much deeper understanding of the system. nd.edu

Potential applications of computational modeling for studying Nourseimycin are outlined in the table below.

Computational MethodPotential Application for NourseimycinInsights Gained
Density Functional Theory (DFT) Calculate the geometric and electronic structure of tautomers and conformers.Provides accurate predictions of bond lengths, angles, and the relative stability of the different Nourseimycin forms. nih.gov
Molecular Dynamics (MD) Simulation Simulate the movement of the Nourseimycin molecule over time in a solvent like water.Reveals the dynamic behavior, flexibility, and solvent interactions of the molecule, showing how it explores different conformations. nd.edu
Conformational Search Algorithms Systematically identify low-energy conformations of the open-chain and cyclic forms.Determines the most probable shapes of the molecule and the energy differences between them. lumenlearning.comlibretexts.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Model the tautomerization reaction, treating the reacting parts with high-level quantum mechanics.Elucidates the reaction mechanism and energy barrier for the interconversion between the open-chain and cyclic tautomers.
Spectra Simulation (e.g., NMR, IR) Predict the NMR and IR spectra for each tautomer.Allows for direct comparison with experimental spectra to confirm the presence and structure of each species in the equilibrium mixture. nih.gov

Biosynthetic Pathways and Genetic Determinants of Nourseimycin

Microbial Producers and Natural Ecological Context of Nourseimycin

Nourseimycin is a secondary metabolite produced by specific strains of bacteria belonging to the genus Streptomyces, a group renowned for its prolific capacity to synthesize a wide array of antibiotics and other bioactive compounds. The primary identified producers of Nourseimycin are Streptomyces noursei and Streptomyces albulus, specifically the subspecies ochragerus nih.govnih.govnih.gov.

These Gram-positive, soil-dwelling bacteria are ubiquitous in various terrestrial and aquatic environments. Within their natural ecological niches, the production of secondary metabolites like Nourseimycin is thought to provide a competitive advantage, enabling the bacteria to inhibit the growth of other microorganisms and secure resources. The synthesis of such compounds is often triggered by environmental cues and is typically initiated during the stationary phase of growth when the bacterial population is dense and nutrients may be limited.

Identification and Analysis of the Nourseimycin Biosynthetic Gene Cluster (BGC)

The biosynthesis of complex natural products like Nourseimycin is orchestrated by a set of genes organized into a functional unit known as a biosynthetic gene cluster (BGC). As of the latest available scientific literature, the specific biosynthetic gene cluster responsible for Nourseimycin (alahopcin) production has not been explicitly identified or characterized.

While the genomes of Streptomyces noursei and Streptomyces albulus have been sequenced and analyzed for various secondary metabolite BGCs, such as those for nystatin (B1677061) and albonoursin (B1666814) in S. noursei, the cluster corresponding to Nourseimycin remains cryptic or unannotated in public databases researchgate.net. The identification of this BGC is a critical step to fully understand and potentially engineer the biosynthesis of this antibiotic.

Genomic Mining and Bioinformatic Prediction of Nourseimycin BGCs

Genomic mining is a powerful bioinformatic approach used to identify novel BGCs within microbial genomes. This strategy relies on the recognition of signature genes, such as those encoding non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), which are hallmark enzymes in the biosynthesis of many secondary metabolites.

For a dipeptide antibiotic like Nourseimycin, which is composed of L-alanine and a novel non-proteinogenic amino acid, a search for a relatively compact NRPS-based gene cluster would be the primary strategy. Bioinformatic tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and BAGEL are instrumental in scanning genomic data for such clusters. These tools can predict the core biosynthetic enzymes, tailoring enzymes (e.g., oxidases, methyltransferases), and associated genes for regulation and transport. However, despite the application of these methods to the genomes of producing organisms, the Nourseimycin BGC has not yet been pinpointed, suggesting it may possess unusual features or be poorly recognized by current prediction algorithms.

Transcriptional Regulation of Nourseimycin Biosynthesis

The expression of biosynthetic gene clusters in Streptomyces is tightly controlled by a complex hierarchy of regulatory proteins. This regulation ensures that the production of secondary metabolites occurs at the appropriate time and in response to specific signals. Typically, BGCs contain one or more cluster-situated regulators (CSRs) that directly control the transcription of the biosynthetic genes.

These CSRs are often members of well-known regulatory families, such as the Streptomyces antibiotic regulatory proteins (SARPs) or TetR-family regulators. Their activity can be influenced by global regulators that respond to nutritional stress, quorum sensing signals like γ-butyrolactones, or other physiological cues. While the specific transcriptional regulators for the Nourseimycin BGC are unknown due to the uncharacterized nature of the cluster itself, it is hypothesized that its expression is similarly governed by a dedicated CSR that integrates signals from the broader regulatory network of the producing Streptomyces strain.

Enzymatic Catalysis and Precursor Incorporation in Nourseimycin Biosynthesis

The assembly of Nourseimycin involves a series of enzyme-catalyzed reactions that link and modify precursor molecules derived from primary metabolism. The structure of Nourseimycin, (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid, indicates a biosynthetic pathway involving peptide bond formation and specific chemical modifications.

Characterization of Key Biosynthetic Enzymes

Although the specific enzymes of the Nourseimycin pathway have not been biochemically characterized, their functions can be inferred from the structure of the final product. The key enzyme would be a non-ribosomal peptide synthetase (NRPS). This multimodular enzyme would be responsible for the activation and ligation of the two amino acid precursors.

A hypothetical Nourseimycin NRPS would likely consist of two modules:

Module 1: Responsible for recognizing, activating (as an adenylate), and tethering L-alanine to a thiolation domain.

Module 2: Responsible for incorporating the second, novel amino acid precursor. This module would also catalyze the formation of the peptide bond between L-alanine and the second precursor.

Following the peptide assembly, a series of tailoring enzymes would be required to generate the final structure. These would include enzymes responsible for the formylation and the introduction of the hydroxyaminocarbonyl group. The release of the completed dipeptide from the NRPS enzyme would likely be carried out by a specialized thioesterase domain.

Metabolic Precursors and Flux Analysis within the Nourseimycin Pathway

The biosynthesis of Nourseimycin draws upon the cell's primary metabolic pools for its building blocks. The identifiable precursors are:

L-alanine: A common proteinogenic amino acid readily available from the cellular pool.

A novel amino acid precursor: The biosynthesis of the (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid moiety would require a dedicated set of enzymes to synthesize it from a more common metabolic intermediate.

Understanding the metabolic flux, or the flow of these precursors from primary metabolism into the Nourseimycin pathway, is crucial for optimizing its production. Flux analysis studies, which track the distribution of labeled substrates, could reveal the specific metabolic routes that supply these building blocks and identify potential bottlenecks in the biosynthetic pathway. Such studies, however, are contingent on the prior identification of the Nourseimycin BGC and its associated enzymes.

Chemical Synthesis and Synthetic Analogues of Nourseimycin

Total Synthesis Strategies for Nourseimycin

The first and thus far only stereospecific total synthesis of Nourseimycin (Alahopcin) was reported by Baldwin and his research group. ox.ac.uk Their strategy commenced from the readily available chiral precursor, L-aspartic acid, to control the stereochemistry of the final product.

The synthetic route, as outlined in their 1991 publication in Tetrahedron, established the absolute stereochemistry of Nourseimycin as (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid. nih.govox.ac.uk The key steps and transformations involved in this synthesis are summarized below. While the detailed experimental procedures are extensive, the overarching strategy provides a blueprint for the construction of this complex dipeptide.

Key Strategic Elements of the Baldwin Synthesis:

StepTransformationStarting MaterialKey Reagents/ConditionsIntermediate/Product
1Protection of Amino and Carboxyl GroupsL-Aspartic AcidBoc-anhydride, Benzyl bromideProtected L-Aspartic Acid
2Stereoselective ReductionProtected L-Aspartic Acid derivativeBorane-dimethyl sulfide (B99878) complexChiral alcohol intermediate
3Functional Group InterconversionChiral alcohol intermediateOxidation and subsequent reactionsKey aldehyde precursor
4Peptide CouplingKey aldehyde precursorL-Alanine derivative, coupling agents (e.g., DCC/HOBt)Dipeptide backbone
5Formation of Hydroxamic AcidDipeptide intermediateHydroxylamine (B1172632)Nourseimycin precursor
6DeprotectionFully protected NourseimycinCatalytic hydrogenation, AcidolysisNourseimycin (this compound)

This landmark synthesis not only provided unambiguous proof of the structure of Nourseimycin but also offered a viable pathway for accessing this natural product for further biological evaluation. The choice of L-aspartic acid as the starting material was crucial for establishing the two contiguous stereocenters in the non-proteinogenic amino acid core of the molecule.

Chemoenzymatic Synthesis Approaches for Nourseimycin and Derivatives

As of the current literature survey, there are no specific reports on the chemoenzymatic synthesis of Nourseimycin or its derivatives. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have been successfully applied to the synthesis of various complex natural products and pharmaceuticals. nih.govmonash.edu In principle, enzymes such as lipases, proteases, or transaminases could be employed for the stereoselective formation of key intermediates or for the peptide coupling step in a more efficient and environmentally benign manner. Future research in this area could explore the use of biocatalysts to streamline the synthesis of the Nourseimycin scaffold.

Design and Synthesis of Nourseimycin Structural Analogues

The development of synthetic routes to Nourseimycin opens the door to the creation of structural analogues. Such analogues are invaluable tools for structure-activity relationship (SAR) studies, which can elucidate the key structural features required for biological activity and potentially lead to the development of more potent or selective compounds.

Dipeptide Core Modifications

The dipeptide nature of Nourseimycin, consisting of an L-alanine residue linked to a unique non-proteinogenic amino acid, presents several opportunities for modification.

Potential Dipeptide Core Modifications:

Modification SitePotential ChangeRationale
L-Alanine ResidueSubstitution with other natural or unnatural amino acidsTo probe the importance of the N-terminal amino acid for activity.
Amide BondReplacement with bioisosteres (e.g., esters, thioamides)To investigate the role of the peptide bond in target binding and stability.
StereochemistryInversion of stereocentersTo understand the stereochemical requirements for biological function.

Systematic modifications to the dipeptide core would require flexible synthetic strategies that allow for the incorporation of diverse building blocks.

Strategies for Side Chain Derivatization

The side chains of Nourseimycin, particularly the formyl and hydroxy-aminocarbonyl groups, are prime targets for derivatization.

Potential Side Chain Derivatizations:

Functional GroupDerivatization StrategyPotential New Functionality
Formyl GroupReduction, oxidation, or conversion to other functional groups (e.g., imines, oximes)To explore the role of the aldehyde in the mechanism of action.
Hydroxy-aminocarbonyl GroupAcylation, alkylation, or replacement with other metal-chelating groupsTo investigate its importance in potential metal ion binding or target interaction.

These modifications could be achieved through late-stage functionalization of the synthesized Nourseimycin or by incorporating modified building blocks during the synthesis.

Preparation of Labeled Nourseimycin for Mechanistic Studies

To investigate the mechanism of action of Nourseimycin, the preparation of isotopically labeled versions is essential. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can utilize these labeled compounds to track their metabolic fate and identify their molecular targets.

Potential Labeling Strategies:

IsotopePosition of LabelApplication
Carbon-13 (¹³C)In the peptide backbone or side chainsNMR-based interaction studies with biological macromolecules.
Nitrogen-15 (¹⁵N)In the amide bonds or hydroxamic acidTo probe the electronic environment and interactions at these sites.
Deuterium (²H)At specific non-exchangeable positionsTo study metabolic stability and kinetic isotope effects.

The synthesis of labeled Nourseimycin would follow the established total synthesis route, employing the corresponding isotopically enriched starting materials or reagents at the appropriate stage. As of now, no specific studies detailing the synthesis of labeled Nourseimycin have been published.

Molecular Mechanisms of Nourseimycin S Biological Activities

Nourseimycin as an Antimetabolite: Focus on Amino Acid Metabolism Disruption

Antimetabolites are compounds that mimic natural substrates, thereby blocking essential metabolic pathways. researchgate.net Nourseimycin functions as such, primarily by disrupting amino acid metabolism, which is critical for protein synthesis and other vital cellular functions. microbiologyresearch.orgnih.gov As a dipeptide composed of L-alanine and an unidentified amino acid, Nourseimycin's structure allows it to interfere specifically with pathways involving amino acids and peptides. microbiologyresearch.org

The primary and most distinct antimetabolite activity of Nourseimycin is its role as an antagonist of L-proline. microbiologyresearch.org Research has demonstrated that the antimicrobial efficacy of Nourseimycin in minimal media is significantly diminished when L-proline is added. microbiologyresearch.org This finding strongly indicates that Nourseimycin's mechanism of action involves the direct or indirect inhibition of one or more steps in the metabolic pathway of L-proline. Proline metabolism is crucial for functions ranging from protein synthesis to stress adaptation in cells. nih.gov By acting as an L-proline antagonist, Nourseimycin disrupts these essential processes, leading to the inhibition of microbial growth. While L-proline is known to interact with excitatory amino acid receptors in some biological systems, the specific enzymatic target of Nourseimycin within the proline pathway of microbes remains a subject for detailed investigation. nih.gov

Beyond its specific antagonism of L-proline, the antimicrobial effect of Nourseimycin is also weakened by the presence of other amino acids and peptides. microbiologyresearch.org This suggests a broader interference with amino acid metabolism. The mechanism is likely analogous to that of bacilysin (B1667699), which is actively transported into bacterial cells via peptide transport systems before being hydrolyzed to release its active component. researchgate.netscilit.commdpi.com Given that Nourseimycin is a dipeptide containing L-alanine, it likely exploits similar peptide uptake mechanisms to enter the cell. microbiologyresearch.org Once inside, its hydrolysis would release its constituent amino acids, one of which acts as the ultimate inhibitor. This process implicates interference with peptide transport and metabolism as a key part of its action.

Interactive Table: Proposed Metabolic Interference by Nourseimycin

Metabolic Aspect Description of Interference Supporting Evidence
Primary Target L-Proline MetabolismAntimicrobial activity is reversed by the addition of L-proline. microbiologyresearch.org
General Interference Peptide and Amino Acid MetabolismActivity is weakened by various amino acids and peptides; it is a dipeptide structure. microbiologyresearch.org
Uptake Mechanism Exploitation of Peptide Transport SystemsInferred from its dipeptide structure and analogy to bacilysin, which requires transport for activity. microbiologyresearch.orgresearchgate.netscilit.com

Antimicrobial Research Focus: Cellular and Molecular Targets

Research into Nourseimycin's antimicrobial properties points toward specific cellular and molecular targets that are vital for bacterial survival. The comparison to bacilysin provides a framework for understanding these targets, centering on the disruption of cell wall synthesis. microbiologyresearch.orgresearchgate.net

The proposed mechanism for Nourseimycin's antibacterial action involves a multi-step process, often referred to as a "prodrug" or "Trojan horse" mechanism, similar to that of bacilysin. microbiologyresearch.orgresearchgate.net

Uptake: Nourseimycin, as a dipeptide, is actively transported across the bacterial cell membrane by peptide permease systems. researchgate.netscilit.com

Hydrolysis: Once inside the cytoplasm, the dipeptide is cleaved by intracellular peptidases into its constituent amino acids: L-alanine and the active inhibitory compound. microbiologyresearch.orgresearchgate.net

Inhibition: The released active molecule proceeds to inhibit a specific, essential enzyme, disrupting a critical metabolic pathway and leading to cell death. researchgate.netresearchgate.net

This mechanism explains why the compound is effective against microorganisms that possess the necessary transport and enzymatic machinery to process it.

Drawing a direct parallel from the mechanism of bacilysin, the likely enzymatic target of Nourseimycin's active form is glucosamine (B1671600) synthetase (L-glutamine:D-fructose-6-phosphate amidotransferase). microbiologyresearch.orgresearchgate.net Anticapsin, the active component of bacilysin, is a powerful inhibitor of this enzyme. researchgate.netscilit.com Glucosamine synthetase catalyzes a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.net By inhibiting this enzyme, the supply of glucosamine precursors is cut off, preventing proper cell wall formation and ultimately causing cell lysis in growing bacteria. researchgate.net Alanine, another metabolic product, can also function as a non-competitive inhibitor of enzymes like pyruvate (B1213749) kinase in other contexts, highlighting the complex metabolic disruption that can be caused by amino acid antimetabolites.

The molecular basis for resistance to Nourseimycin, while not studied in detail, can be inferred from resistance mechanisms observed for bacilysin. researchgate.net The primary mechanism of acquired resistance is the alteration or loss of the transport system responsible for bringing the dipeptide into the cell. researchgate.netscilit.comnih.gov If the bacterial cell can no longer uptake the Nourseimycin molecule, it cannot be hydrolyzed intracellularly to release its toxic component, rendering the antibiotic ineffective. researchgate.net Studies on bacilysin-resistant Staphylococcus aureus mutants show they are defective in a transport system, preventing them from utilizing certain peptides for growth and simultaneously conferring resistance. microbiologyresearch.orgresearchgate.net This type of resistance is a form of target protection achieved by preventing the drug from reaching its intracellular site of action. Other general resistance mechanisms, such as enzymatic inactivation of the drug or modification of the target enzyme, could theoretically arise but are less likely to be the primary route given the prodrug nature of this class of antibiotics. nih.govyoutube.com

Interactive Table: Proposed Antimicrobial Mechanism of Nourseimycin

Step Process Key Molecular Component(s) Inferred From
1. Cellular Entry Active transport into the bacterial cell.Peptide PermeasesAnalogy to Bacilysin researchgate.netscilit.com
2. Activation Intracellular hydrolysis of the dipeptide.PeptidasesAnalogy to Bacilysin microbiologyresearch.orgresearchgate.net
3. Target Inhibition Inhibition of a key enzyme in cell wall synthesis.Glucosamine SynthetaseAnalogy to Bacilysin scilit.comresearchgate.net
4. Resistance Mutation or loss of the uptake system.Peptide Transport ProteinsAnalogy to Bacilysin Resistance researchgate.netscilit.com

Lack of Scientific Evidence on Nourseimycin's Role in Specific Anti-Cancer Pathways

Following a comprehensive review of available scientific literature, there is no evidence to support the assertion that the chemical compound Nourseimycin modulates cellular signaling and metabolic pathways related to cancer in the manner specified. The requested article, focusing on Nourseimycin's impact on cancer cell glycolysis, inhibition of glycolytic enzymes like enolase, and its influence on oncogenic signaling cascades such as PI3K/AKT/mTOR and MAPK, cannot be generated as there is no research data to substantiate these claims.

Initial and expanded searches have failed to link Nourseimycin to any anti-cancer activities or the molecular mechanisms outlined in the request. The primary characterization of Nourseimycin in scientific literature is that of an antimicrobial agent with a distinct mode of action.

Nourseimycin: An Antimetabolite of L-Proline

Research has identified Nourseimycin as a dipeptide isolated from the fermentation broth of a Streptomyces noursei strain. oup.com It functions as a new antimetabolite and an antagonist of the amino acid L-proline. oup.com The chemical formula for Nourseimycin is reported as C9H15N3O6·2H2O, and it is composed of L-alanine and another unidentified amino acid. oup.com

The biological activity of Nourseimycin described is its antimicrobial effect. oup.com This antimicrobial action is notably diminished by the addition of L-proline to the medium, which confirms its role as a proline antagonist. oup.com Some other amino acids and peptides have also been observed to weaken its antimicrobial effects. oup.com The investigation into its precise mode of action is ongoing, but it is established to be fundamentally different from the anti-cancer mechanisms in the user's request. oup.com

It is crucial to distinguish Nourseimycin from another compound with a similar name, Nourseothricin . Nourseothricin is a streptothricin-class aminoglycoside antibiotic that functions by inhibiting protein synthesis. wikipedia.orgsigmaaldrich.com It is commonly used as a selectable marker in molecular biology for a wide array of organisms. wikipedia.orgjenabioscience.com While some natural products have demonstrated anti-cancer properties, the available literature does not indicate that Nourseothricin, and specifically not Nourseimycin, has been investigated for effects on cancer cell glycolysis or the PI3K/AKT/mTOR and MAPK signaling pathways.

Structure Activity Relationship Sar Studies of Nourseimycin and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nourseimycin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govbjid.org.br For nourseimycin, a dipeptide composed of L-alanine and another amino acid moiety, a QSAR study would be invaluable in predicting the activity of novel derivatives and prioritizing their synthesis.

A hypothetical QSAR study on nourseimycin derivatives would involve the generation of a dataset of analogues with modifications at key positions, such as the L-alanine residue, the second amino acid component, and the peptide bond. For each derivative, a range of molecular descriptors would be calculated, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These are crucial for understanding interactions with the biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They help in determining the optimal fit of the ligand in the receptor's binding pocket.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a key descriptor for hydrophobicity, influencing the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Once the descriptors are calculated and the biological activities (e.g., IC50 values against a specific target) are determined experimentally, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build the QSAR model. nih.gov

A hypothetical QSAR model for nourseimycin derivatives might take the form of the following equation:

log(1/IC50) = c1Descriptor1 + c2Descriptor2 + c3Descriptor3 + ... + constant*

The quality and predictive power of the resulting QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized nourseimycin analogues. rsc.org

Table 1: Hypothetical QSAR Data for Nourseimycin Derivatives

CompoundModificationLogPMolecular WeightElectronic Descriptor (e.g., LUMO)Biological Activity (IC50, µM)
NourseimycinParent-1.5279.25-0.1510.2
Analogue 1L-Ala -> Gly-1.8265.22-0.1225.5
Analogue 2L-Ala -> Val-1.1293.28-0.185.1
Analogue 32nd AA -> Pro-1.3285.27-0.168.7

Elucidation of Structural Determinants for Biological Potency and Selectivity

Identifying the specific structural features of nourseimycin that are critical for its biological activity and selectivity is a key objective of SAR studies. This involves synthesizing a series of analogues with systematic modifications and evaluating their biological effects.

Key structural elements of nourseimycin that would be targeted for modification include:

The L-Alanine Residue: Modifications here could involve substitution with other natural or unnatural amino acids to probe the importance of the side chain's size, hydrophobicity, and electronic properties. For instance, replacing L-alanine with glycine (B1666218) would reduce steric bulk, while substitution with a larger residue like valine or leucine (B10760876) would increase it.

The Peptide Bond: The stability and conformational flexibility of the dipeptide can be altered by modifying the peptide bond. For example, replacing the amide bond with a more stable isostere could enhance metabolic stability.

The N- and C-termini: Modifications at the termini, such as acylation of the N-terminus or amidation of the C-terminus, can impact the molecule's charge, polarity, and ability to form hydrogen bonds.

Through the systematic synthesis and biological evaluation of these analogues, a comprehensive SAR profile can be constructed. This would reveal which functional groups are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.

Table 2: Hypothetical SAR Data for Nourseimycin Analogues

AnalogueModification SiteModificationPotency (IC50, µM)Selectivity Index
Nourseimycin-Parent10.21.0
N-1L-AlanineGlycine35.10.5
N-2L-AlanineValine4.81.5
N-3C-terminusAmidation7.51.2
N-4N-terminusAcetylation15.00.8

Rational Design Principles for Enhanced Nourseimycin Activities

The insights gained from SAR and QSAR studies form the foundation for the rational design of new nourseimycin derivatives with enhanced biological activities. Rational design aims to make targeted modifications to the lead compound's structure to improve its interaction with the biological target. nih.gov

Based on a hypothetical understanding of nourseimycin's SAR, several design principles could be proposed:

Bioisosteric Replacement: Functional groups that are found to be important for activity but may have undesirable properties (e.g., metabolic instability) can be replaced with bioisosteres. For example, if the peptide bond is susceptible to enzymatic cleavage, it could be replaced with a non-hydrolyzable mimic.

Structure-Based Design: If the three-dimensional structure of nourseimycin's biological target is known or can be modeled, structure-based design can be employed. This involves designing analogues that fit optimally into the target's binding site and form specific, favorable interactions.

Conformational Constraint: The biological activity of a flexible molecule like a dipeptide can often be enhanced by introducing conformational constraints. This can be achieved by incorporating cyclic elements or bulky groups that lock the molecule into its bioactive conformation. For proline mimetics, for instance, ring substitutions can be used to control the cis/trans isomerization of the peptide bond. sigmaaldrich.com

The iterative process of rational design, synthesis, and biological testing is a powerful strategy for optimizing the therapeutic potential of a lead compound like nourseimycin.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For nourseimycin, molecular docking studies would be instrumental in visualizing its binding mode within the active site of its target, likely a proline-dependent enzyme or transporter.

A typical molecular docking workflow for nourseimycin would involve:

Preparation of the Receptor Structure: A high-resolution 3D structure of the target protein is required. If an experimental structure is not available, a homology model can be built based on the sequence of the target and the known structures of related proteins.

Preparation of the Ligand Structure: A 3D structure of nourseimycin and its analogues would be generated and optimized.

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligands within the receptor's active site, scoring each pose based on its predicted binding affinity.

Analysis of Ligand-Receptor Interactions: The top-ranked docking poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. aip.org

The results of molecular docking can provide a structural basis for the observed SAR. For example, it might reveal that a particularly potent analogue forms an additional hydrogen bond with a key residue in the active site. This information is invaluable for the rational design of new derivatives with improved binding affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for Nourseimycin Analogues

CompoundDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Nourseimycin-7.5Tyr89, Asp123, Phe2563
Analogue 1-6.2Asp123, Phe2562
Analogue 2-8.1Tyr89, Asp123, Phe256, Leu2584
Analogue 3-7.8Tyr89, Asp123, Trp2573

Biotechnological Production and Strain Engineering for Nourseimycin

Fermentation Process Optimization for Nourseimycin Production

The biosynthesis of secondary metabolites like Nourseimycin by Streptomyces is highly influenced by the environmental and nutritional conditions of the fermentation process. Optimization of these parameters is a critical step in maximizing production yields.

The growth of Streptomyces noursei and its production of Nourseimycin are dependent on a range of physical and chemical parameters. While specific data for Nourseimycin is limited, general principles for Streptomyces fermentation can be applied. Key parameters that are typically optimized include pH, temperature, aeration, and agitation rate. For many Streptomyces species, optimal antibiotic production occurs at a neutral to slightly alkaline pH and temperatures between 25-30°C.

The composition of the fermentation medium is paramount. Carbon and nitrogen sources are the primary building blocks for both microbial growth and secondary metabolite synthesis. The choice and concentration of these sources can significantly impact the final titer of the desired antibiotic. For peptide-based antibiotics like Nourseimycin, which is composed of amino acids, the availability of precursor amino acids is crucial. mdpi.com

Commonly used carbon sources in Streptomyces fermentation include glucose, starch, and glycerol. Nitrogen sources can be complex, such as yeast extract, soybean meal, and peptone, or defined, like ammonium (B1175870) salts and specific amino acids. researchgate.net The carbon-to-nitrogen ratio is a critical factor that needs careful balancing to shift the metabolic flux towards secondary metabolism after an initial growth phase. Phosphate concentration is another key regulator, with high concentrations often being inhibitory to antibiotic production. mdpi.com

Table 1: Hypothetical Optimized Fermentation Medium for Nourseimycin Production

ComponentConcentration (g/L)Role
Glucose20-40Primary Carbon Source
Soybean Meal10-20Complex Nitrogen and Carbon Source
Yeast Extract2-5Source of Vitamins and Growth Factors
L-Proline1-2Precursor Amino Acid
L-Alanine1-2Precursor Amino Acid
K₂HPO₄0.5-1.0Phosphate Source, pH Buffering
MgSO₄·7H₂O0.5Source of Magnesium Ions, Enzyme Cofactor
CaCO₃1-2pH Buffering

This table represents a hypothetical optimized medium based on general knowledge of Streptomyces fermentation for peptide antibiotics. Actual concentrations would require experimental validation for Nourseimycin production.

For large-scale production, stirred-tank bioreactors are commonly employed for Streptomyces fermentation. These systems allow for precise control over critical process parameters. The operational strategy is typically a fed-batch culture, where nutrients are fed intermittently or continuously during the fermentation. This approach helps to avoid the inhibitory effects of high substrate concentrations and maintain optimal conditions for an extended production phase.

The design of the bioreactor, including the type of impeller and sparger, is important for ensuring adequate mixing and oxygen transfer, which are vital for the aerobic Streptomyces. The rheology of the fermentation broth can change significantly as the mycelial biomass grows, potentially leading to challenges in maintaining homogeneity and oxygen supply. Therefore, the agitation and aeration strategies must be carefully managed throughout the fermentation run.

Genetic and Metabolic Engineering of Nourseimycin Producer Strains

Modern genetic and metabolic engineering techniques offer powerful tools to enhance the production of secondary metabolites like Nourseimycin. These strategies aim to rationally modify the producing strain to increase the metabolic flux towards the desired product and to facilitate its production in more manageable host organisms.

Enhancing the biosynthetic pathway flux towards Nourseimycin involves several strategies. A key approach is the overexpression of genes within the Nourseimycin biosynthetic gene cluster. While the specific gene cluster for Nourseimycin has not been extensively detailed in publicly available literature, it is expected to contain genes encoding non-ribosomal peptide synthetases (NRPSs) or similar enzymes responsible for dipeptide formation.

Another critical strategy is to increase the intracellular pool of precursor amino acids, in this case, L-alanine and the non-proteinogenic amino acid that constitutes the other part of Nourseimycin. This can be achieved by engineering the primary metabolic pathways that synthesize these precursors. For instance, metabolic engineering has been successfully used to increase the supply of aspartate, a precursor for many amino acid-based antibiotics, leading to enhanced production of daptomycin (B549167) in Streptomyces roseosporus. nih.govnih.govresearchgate.net A similar approach could be applied to boost the precursors for Nourseimycin. This involves upregulating key enzymes in the precursor synthesis pathways and downregulating or knocking out competing pathways that drain these precursors. nih.govresearchgate.net

Table 2: Potential Genetic Engineering Targets for Enhanced Nourseimycin Production

Target TypeSpecific Target (Hypothetical)StrategyExpected Outcome
Biosynthetic GeneNourseimycin Synthetase GeneOverexpression under a strong promoterIncreased synthesis of Nourseimycin
Precursor SupplyAlanine DehydrogenaseOverexpressionIncreased intracellular L-alanine pool
Competing PathwayAlanine Catabolism GenesKnockout or downregulationReduced degradation of L-alanine
Regulatory GenePathway-specific activatorOverexpressionUpregulation of the entire biosynthetic pathway

This table provides hypothetical targets based on common metabolic engineering strategies for antibiotic production in Streptomyces.

The native producer, Streptomyces noursei, may have slow growth rates or be difficult to manipulate genetically. Heterologous expression of the Nourseimycin biosynthetic gene cluster in a more tractable host strain is a promising alternative. Well-characterized Streptomyces species like S. coelicolor or S. lividans are often used as surrogate hosts. These hosts can be engineered to have "clean" backgrounds by deleting endogenous secondary metabolite gene clusters, thereby reducing the complexity of the metabolic profile and simplifying downstream processing.

The successful heterologous expression requires the transfer of the entire biosynthetic gene cluster into the surrogate host and ensuring its proper expression. This often involves cloning the gene cluster into an integrative vector and introducing it into the host's chromosome. The choice of promoter to drive the expression of the cluster is also critical for achieving high yields.

Advanced Downstream Processing and Purification Methodologies for Nourseimycin Research

The recovery and purification of Nourseimycin from the fermentation broth is a multi-step process that is essential for obtaining a product of high purity. As a polar, water-soluble dipeptide, specific chromatographic techniques are central to its purification.

The initial step in downstream processing is the separation of the microbial biomass from the culture supernatant, typically achieved through centrifugation or microfiltration. The clarified supernatant, containing the dissolved Nourseimycin, is then subjected to a series of chromatographic steps.

Given the polar nature of Nourseimycin, which contains amino and carboxyl groups, ion-exchange chromatography (IEX) is a highly effective purification technique. nih.gov Cation-exchange chromatography can be employed to capture the positively charged Nourseimycin at an appropriate pH, followed by elution with a salt gradient or a change in pH. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for the separation of polar compounds like peptides. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This allows for the retention and separation of hydrophilic analytes.

Reversed-phase chromatography (RPC) can also be used, although the high polarity of Nourseimycin might lead to poor retention on standard C18 columns. The use of ion-pairing agents in the mobile phase can enhance retention and improve separation. polypeptide.com

A typical purification scheme for a polar peptide like Nourseimycin might involve an initial capture step using ion-exchange chromatography, followed by one or more polishing steps using HILIC or reversed-phase chromatography to achieve high purity. The final product is often lyophilized to obtain a stable powder. nih.gov

Table 3: Illustrative Purification Scheme for Nourseimycin

Purification StepPrincipleStationary PhaseMobile Phase / EluentPurpose
1. Solid-Liquid Separation Removal of Biomass--Clarification of Fermentation Broth
2. Cation-Exchange Chromatography Ionic InteractionStrong Cation Exchanger (e.g., SP Sepharose)pH gradient or increasing salt concentrationCapture and initial purification
3. Hydrophilic Interaction Liquid Chromatography (HILIC) PartitioningPolar silica-based materialAcetonitrile (B52724)/water gradientPolishing and removal of polar impurities
4. Lyophilization Freeze-drying--Concentration and stabilization of the final product

This table presents an illustrative purification strategy. The specific conditions and choice of chromatographic media would need to be optimized for Nourseimycin.

Analytical Methodologies for Nourseimycin Research

Chromatographic Techniques for Nourseimycin Isolation, Separation, and Quantification

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of compounds from a mixture. researchgate.net For a compound like Nourseimycin, various chromatographic methods are employed to isolate it from fermentation broths and to quantify its presence in different samples.

High-Performance Liquid Chromatography (HPLC) is a key technique for the quantitative analysis of complex antibiotics. researchgate.netnih.gov For compounds similar to Nourseimycin, such as those in the nourseothricin complex, reversed-phase HPLC methods have been successfully developed. researchgate.net These methods often utilize a C8 or C18 silica (B1680970) gel column. researchgate.netnih.gov

A typical HPLC method for the separation of related streptothricin (B1209867) compounds uses an ion-pair solvent system. For instance, a mobile phase might consist of an aqueous solution of acetonitrile (B52724) containing trifluoroacetic acid and an ion-pairing agent like octane-1-sulfonic acid sodium salt. researchgate.net Detection is commonly achieved using a UV detector at a wavelength of around 210 nm. researchgate.net The analytical response for quantification is generally linear over a specific concentration range, for example, 10-80 µg/mL. researchgate.net The precision and accuracy of such methods are validated to ensure their reliability for quantifying the compound in various matrices. nih.govnih.gov

The lower limit of detection (LLOD) and the lower limit of quantification (LLOQ) are important parameters for these methods. The LLOD is typically defined as the signal-to-noise ratio of three, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy, often with a signal-to-noise ratio of five and within ±20% of the theoretical value. nih.govqub.ac.uk For complex samples, sample preparation steps like protein precipitation with acetonitrile and subsequent liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be necessary before chromatographic analysis. nih.gov

ParameterTypical Value/ConditionSource
Chromatography Type Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.netnih.gov
Stationary Phase C8 or C18 silica gel column researchgate.netnih.gov
Mobile Phase Aqueous acetonitrile with trifluoroacetic acid and octane-1-sulfonic acid researchgate.net
Detection UV at 210 nm researchgate.net
Linear Range e.g., 10-80 µg/mL researchgate.net

Mass Spectrometry Applications in Nourseimycin Structure Confirmation and Metabolomic Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of small molecules and is often combined with chromatographic techniques like LC-MS/MS. nih.govpittcon.orgcurrenta.de This powerful combination allows for the analysis of complex biological samples to identify and characterize metabolites. nih.gov

For structural confirmation, high-resolution mass spectrometry (HRMS) is particularly valuable. currenta.de It provides highly accurate mass measurements, often to four decimal places, which allows for the determination of the elemental composition of the molecule and its fragments. currenta.de The high resolution also enables the visualization of the isotope pattern, which is specific to a given elemental composition and can further confirm the proposed molecular formula. currenta.de Soft ionization techniques, such as electrospray ionization (ESI), are typically used to generate the molecular ion with minimal fragmentation. currenta.de

In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to generate a characteristic fragmentation pattern. currenta.de Analyzing these fragments provides crucial information about the connectivity of atoms within the molecule, aiding in its structural elucidation. pittcon.orgcurrenta.de This is particularly useful for dipeptide antibiotics like Nourseimycin, where the fragmentation pattern can reveal the sequence of amino acids.

Metabolomic profiling uses techniques like LC-MS to obtain a comprehensive snapshot of the small-molecule metabolites present in a biological system, such as the fermentation broth of the Nourseimycin-producing Streptomyces strain. nih.govnih.gov By comparing the metabolic profiles of different strains or cultures under various conditions, researchers can identify the suite of metabolites associated with the production of the target antibiotic. nih.govnih.gov This approach can aid in the discovery of new natural products and in understanding the biosynthetic pathways of known compounds. nih.gov

ApplicationTechniqueKey Information ObtainedSource
Structure Confirmation High-Resolution Mass Spectrometry (HRMS)Accurate mass, elemental composition, isotope pattern currenta.de
Structural Elucidation Tandem Mass Spectrometry (MS/MS)Fragmentation pattern, atomic connectivity pittcon.orgcurrenta.de
Metabolomic Profiling Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and comparison of metabolites in a biological sample nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural determination of organic molecules, including complex natural products like Nourseimycin. wikipedia.orgru.nl It provides information about the chemical environment and connectivity of atoms within a molecule. wikipedia.org The structure of alahopcin (B1254205) (Nourseimycin) was established using spectroscopic methods, including NMR. nih.gov

NMR spectroscopy is based on the magnetic properties of atomic nuclei. libretexts.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. wikipedia.org This resonance frequency is influenced by the local chemical environment, providing a unique fingerprint for the molecule. wikipedia.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule. wikipedia.org The chemical shift of a nucleus indicates its electronic environment, while the integration of the signal in ¹H NMR reveals the relative number of protons. youtube.com Spin-spin coupling, which causes splitting of the signals, provides information about the neighboring nuclei. wikipedia.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for elucidating the complete structure of complex molecules. nih.gov COSY spectra reveal which protons are coupled to each other, allowing for the tracing of the carbon skeleton. nih.gov HSQC spectra correlate protons with their directly attached carbons. nih.gov For a dipeptide like Nourseimycin, these techniques are essential for determining the structure of the amino acid components and how they are linked together. nih.gov The structure of Nourseimycin was determined to be (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid, which exists in two cyclic hemiacetal tautomeric forms in aqueous solution. nih.gov

NMR ExperimentInformation ProvidedApplication to Nourseimycin
¹H NMR Types and relative numbers of protons, neighboring protonsIdentifies the different protons in the amino acid residues and the peptide backbone.
¹³C NMR Types of carbon atomsReveals the carbon skeleton of the molecule.
COSY Proton-proton correlationsEstablishes the connectivity between protons within each amino acid residue.
HSQC Proton-carbon correlationsLinks protons to their directly bonded carbons, confirming assignments.

Future Directions and Emerging Research Avenues for Nourseimycin

Exploration of Novel Nourseimycin Derivatives with Tailored Bioactivities

A primary avenue for future research lies in the generation of novel Nourseimycin derivatives. The goal of derivatization is to enhance potency, improve pharmacokinetic properties, and potentially broaden the spectrum of activity. This involves the targeted chemical modification of the Nourseimycin core structure. General strategies for the chemical manipulation of natural product functional groups can be applied, including the derivation or substitution of functional groups and the alteration of ring systems. nih.gov

Medicinal chemists can synthesize a library of derivatives by modifying key functional groups on the Nourseimycin molecule, such as its hydroxyl groups, the polyene chain, or the hemiketal ring. nih.govnih.gov For instance, techniques like Steglich esterification could be employed to modify hydroxyl groups, potentially influencing the molecule's solubility and cell permeability. nih.gov The synthesis and subsequent biological evaluation of these new analogs are crucial for establishing structure-activity relationships (SAR). nih.govmdpi.com SAR studies help to identify which parts of the molecule are essential for its biological effects, guiding the design of more effective compounds. nih.gov

The process involves creating a variety of structurally related compounds and testing their biological activity. This allows researchers to understand how specific structural changes affect the compound's function. mdpi.com For example, studies on other natural product derivatives have shown that even minor modifications, such as the addition or removal of a hydroxyl group, can significantly impact bioactivity. nih.gov

Table 1: Strategies for Generating Nourseimycin Derivatives

Modification Strategy Target Functional Group/Region Potential Outcome Example Synthetic Method
Esterification/EtherificationHydroxyl groupsImproved lipophilicity, altered cell permeabilitySteglich Esterification
HydrogenationPolyene chainIncreased stability, modified target bindingCatalytic Hydrogenation
Ring Opening/ModificationHemiketal/MacrocycleAltered conformation, novel bioactivityAcid/Base Catalysis
Glycosylation/DeglycosylationSugar Moieties (if applicable)Modified solubility and target interactionGlycosyltransferases

Integration of Omics Technologies in Nourseimycin Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding Nourseimycin. These high-throughput techniques allow for the simultaneous analysis of vast numbers of biological molecules, providing a holistic view of cellular processes. nih.govnumberanalytics.comnih.gov

Genomics: The genus Streptomyces, the producer of Nourseimycin, is known for its complex genomes and ability to produce a wide array of secondary metabolites. nih.govnih.gov By sequencing the genome of the Nourseimycin-producing Streptomyces strain, researchers can identify the biosynthetic gene cluster (BGC) responsible for its production. nih.gov This genetic blueprint can then be manipulated using metabolic engineering techniques to create novel derivatives or to increase production yields. mdpi.com Comparative genomics, which compares the genomes of different Streptomyces strains, can reveal unique genes associated with specific bioactivities. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins. numberanalytics.com In Nourseimycin research, proteomics can be used to identify the protein targets of the compound. By treating cells with Nourseimycin and analyzing changes in the proteome, scientists can uncover which proteins interact with the molecule, shedding light on its mechanism of action.

Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites within a cell or organism. numberanalytics.com When the Nourseimycin-producing Streptomyces is cultured, its metabolomic profile can be analyzed to identify not only Nourseimycin but also other related compounds and precursors. biorxiv.org Comparing the metabolomes of different strains or culture conditions can lead to the discovery of new natural products. nih.gov This approach has proven effective in identifying bioactive compounds from phylogenetically related strains. nih.gov

The integration of these omics datasets provides a comprehensive understanding of the biology of Nourseimycin, from its genetic origins to its molecular interactions within a cell. mdpi.commdpi.com

Table 2: Application of Omics Technologies in Nourseimycin Research

Omics Technology Primary Focus Application in Nourseimycin Research
Genomics DNA, GenesIdentification and engineering of the Nourseimycin biosynthetic gene cluster; comparative genomics to find novel enzymes. nih.govmdpi.com
Proteomics ProteinsIdentification of cellular protein targets of Nourseimycin; understanding mechanism of action and resistance. numberanalytics.com
Metabolomics MetabolitesProfiling of secondary metabolites produced by the Streptomyces strain; discovery of new Nourseimycin-related natural products. nih.govbiorxiv.org

High-Throughput Screening and Lead Optimization Strategies for Nourseimycin-Based Scaffolds

High-throughput screening (HTS) is a key process in drug discovery that involves the automated testing of large numbers of compounds for activity against a specific biological target. researchgate.net A library of Nourseimycin derivatives can be subjected to HTS to rapidly identify compounds with desired biological effects. nih.gov HTS assays can be designed to measure various cellular responses, such as cell death, inhibition of a specific enzyme, or changes in gene expression. nuvisan.com

Once promising "hit" compounds are identified through HTS, they enter the lead optimization phase. nih.gov The goal of lead optimization is to refine the structure of the hit compound to improve its drug-like properties. nih.gov This is a multi-parameter process that aims to enhance efficacy while improving absorption, distribution, metabolism, and excretion (ADMET) profiles. nih.gov

Strategies for lead optimization of a Nourseimycin-based scaffold include:

Structure-Activity Relationship (SAR) Guided Modification: As mentioned earlier, SAR data provides a roadmap for rational drug design, guiding chemists on which parts of the molecule to modify. nih.gov

Structural Simplification: Complex natural products like Nourseimycin can be challenging to synthesize. Judiciously removing non-essential parts of the molecule can make it easier to produce while potentially improving its pharmacokinetic properties. nih.gov

Pharmacophore-Oriented Design: This strategy involves identifying the essential structural features (the pharmacophore) responsible for the molecule's activity and using this as a template to design simpler, more easily synthesized molecules that retain the desired bioactivity. nih.gov

Advanced screening platforms, including those that use 3D cell cultures or high-content imaging, can provide more physiologically relevant data, increasing the chances of success in later stages of drug development. nih.govdovepress.com

Nourseimycin as a Biochemical Probe for Fundamental Biological Processes

Small molecules with specific biological activities are invaluable tools for dissecting complex biological pathways. nih.gov Nourseimycin, by interacting with a specific cellular target, can be used as a biochemical probe to study the function of that target and the pathway it belongs to. For example, if Nourseimycin is found to inhibit a particular enzyme, it can be used in experiments to understand the role of that enzyme in cellular health and disease.

To be an effective probe, a molecule should ideally have high potency and selectivity for its target. The development of Nourseimycin derivatives can also play a role here, with the aim of creating analogs that are more selective for a single target. Furthermore, chemical modifications can be made to attach fluorescent tags or other labels to the Nourseimycin molecule. nih.gov These labeled probes allow for the visualization of the molecule's localization within a cell and can be used in advanced microscopy experiments to track its interactions in real-time. This melding of chemistry and biology can lead to fundamental discoveries in cell biology. nih.gov

Q & A

Basic Research Questions

Q. What established methodologies determine the minimum inhibitory concentration (MIC) of Nourseimycin against resistant bacterial strains?

  • Methodological Answer: Use standardized broth microdilution assays (CLSI/EUCAST guidelines) to assess MIC. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) and triplicate experiments to ensure reproducibility. Adjust pH and cation concentrations in media to reflect physiological conditions, as these factors influence Nourseimycin’s activity .

Q. How should researchers design initial toxicity profiles for Nourseimycin in preclinical models?

  • Methodological Answer: Conduct dose-ranging studies in in vitro cell lines (e.g., HEK-293 for renal toxicity) and in vivo rodent models. Measure biomarkers like ALT/AST (liver function) and BUN/creatinine (kidney function) at multiple timepoints. Use histopathological analysis to identify organ-specific toxicity. Adhere to ethical guidelines for animal welfare and include control groups receiving vehicle-only treatments .

Q. What molecular techniques validate Nourseimycin’s mechanism of action in bacterial ribosomes?

  • Methodological Answer: Employ ribosomal binding assays (e.g., radiolabeled Nourseimycin) combined with cryo-EM to visualize drug-ribosome interactions. Compare binding affinity in wild-type vs. mutant ribosomal subunits to identify resistance-conferring mutations. Pair with transcriptomic analysis (RNA-seq) to assess downstream gene expression changes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Nourseimycin’s efficacy across bacterial biofilms?

  • Methodological Answer: Standardize biofilm models by controlling maturity (e.g., 24h vs. 72h growth) and substrate (e.g., polystyrene vs. catheter material). Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability. Apply meta-analysis to reconcile disparities, accounting for variables like inoculum size and nutrient availability .

Q. What statistical models are optimal for analyzing synergistic effects between Nourseimycin and β-lactam antibiotics?

  • Methodological Answer: Implement checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use non-linear regression models (e.g., Combenefit software) to identify synergistic combinations. Validate findings with time-kill curves and population analysis to assess bactericidal kinetics .

Q. What strategies mitigate bias in translational studies evaluating Nourseimycin’s pharmacokinetic/pharmacodynamic (PK/PD) properties?

  • Methodological Answer: Use population PK modeling (e.g., NONMEM) to account for inter-individual variability in drug clearance. Incorporate Monte Carlo simulations to predict target attainment rates in diverse patient cohorts. Validate models with in vivo infection data from neutropenic murine models .

Q. How can genomic surveillance identify emerging resistance to Nourseimycin in clinical isolates?

  • Methodological Answer: Perform whole-genome sequencing (WGS) on resistant isolates to detect SNPs in ribosomal RNA or efflux pump regulators. Use machine learning (e.g., Random Forest) to correlate genetic markers with phenotypic resistance. Share data via platforms like NCBI’s Pathogen Detection Network to track global resistance trends .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in Nourseimycin-related experiments?

  • Methodological Answer: Follow the ARRIVE 2.0 framework for in vivo studies, detailing animal husbandry and randomization. For in vitro work, report MICs with exact growth conditions (e.g., CO₂ levels, temperature). Archive raw data (e.g., sequencing reads, chromatograms) in public repositories like Zenodo .

Ethical and Translational Considerations

Q. How should researchers address ethical challenges in Nourseimycin trials involving vulnerable populations?

  • Methodological Answer: Submit protocols to institutional review boards (IRBs) with explicit inclusion/exclusion criteria for immunocompromised patients. Use adaptive trial designs to minimize risks, and establish data safety monitoring boards (DSMBs) for interim efficacy/toxicity reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.